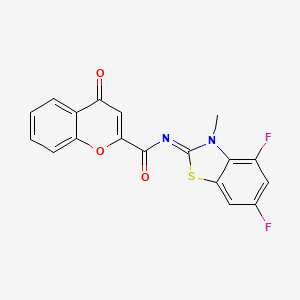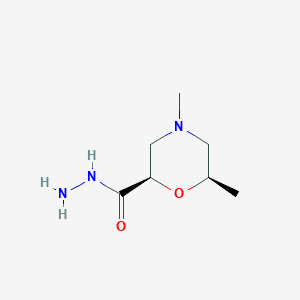
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide is a useful research compound. Its molecular formula is C7H15N3O2 and its molecular weight is 173.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
- Chemical Structure and Isomer Separation : Studies have focused on the separation and analysis of isomers of dimethylmorpholine compounds, exploring their chemical structures through techniques like proton magnetic resonance (PMR) and vapor phase chromatography. These studies reveal insights into the configuration and conformation of these molecules, contributing to our understanding of their chemical behavior and potential applications in synthesis and material science (Booth & Gidley, 1965).
Biological Activity
- Antimicrobial and Anticancer Potential : Research has demonstrated that derivatives of dimethylmorpholine exhibit promising antimicrobial and anticancer activities. This includes the synthesis of novel compounds with potential therapeutic applications, highlighting the role of these molecules in the development of new drugs and treatments for various diseases (Gomha et al., 2020).
Material Science and Catalysis
- Application in Material Science : Dimethylmorpholine derivatives have been utilized in the synthesis of heterocyclic scaffolds, demonstrating their utility in creating novel materials with potential applications in various industries. This includes the development of new catalysts, polymers, and other materials that can have wide-ranging uses from manufacturing to technology (Pandey et al., 2012).
Enzymatic Inhibition and Drug Design
- Role in Enzymatic Inhibition : Investigations into the enzymatic activities of dimethylmorpholine derivatives have revealed their potential as inhibitors of specific enzymes, pointing towards their application in drug design and therapeutic interventions. Such studies are crucial for understanding the molecular mechanisms of diseases and developing targeted treatments (Gandour et al., 1993).
Mechanism of Action
Target of Action
The primary targets of (2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide are N-methyl-D-aspartate (NMDA) receptors, adenosine A1 receptors, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . These receptors play crucial roles in neurotransmission and synaptic plasticity in the central nervous system .
Mode of Action
This compound interacts with its targets in a unique way. It decreases neuronally released glutamate via retrograde stimulation of presynaptic adenosine A1 receptors . This compound also reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . These pathways are crucial for cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. It is administered intravenously over a 40-minute period as a solution in a 25 mM sodium phosphate 0.9% w/v saline solution . The doses range from 0.1 mg/kg to 4.0 mg/kg . The compound’s bioavailability is influenced by these ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in molecules involved in modulating neuroplasticity . These changes are paired with rapid antidepressant effects . Molecules or complexes of high interest include glutamate, AMPA receptors (AMPAR), mTOR, BDNF/TrkB, VGF, eEF2K, p70S6K, GSK-3, IGF2, Erk, and microRNAs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antidepressant actions are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways
Biochemical Analysis
Biochemical Properties
(2R,6R)-4,6-Dimethylmorpholine-2-carbohydrazide is known to interact with various enzymes, proteins, and other biomolecules . It has been found to affect memory performance in novel object recognition tasks, suggesting that it may interact with proteins and enzymes involved in memory formation and retrieval .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are of interest. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2R,6R)-4,6-dimethylmorpholine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5-3-10(2)4-6(12-5)7(11)9-8/h5-6H,3-4,8H2,1-2H3,(H,9,11)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQBTACSHCKBA-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-7-{3-[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2559968.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2559972.png)
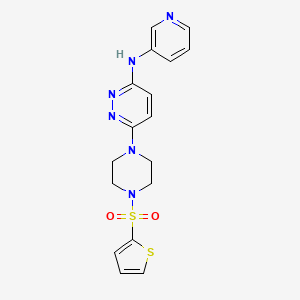
![N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2559974.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2559976.png)
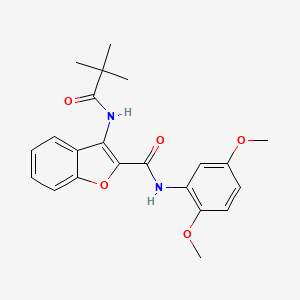
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2559978.png)

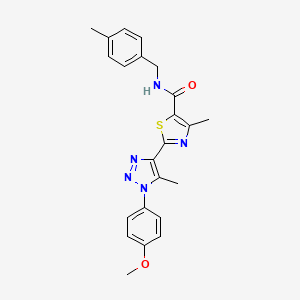
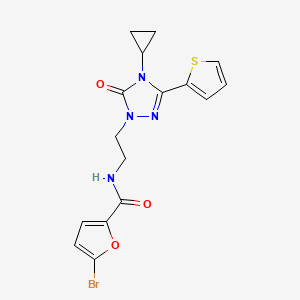
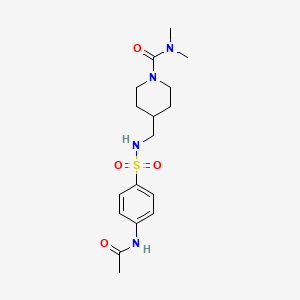
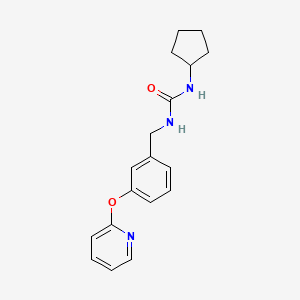
![8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2559989.png)
